molecular formula C16H24BrN3O2 B11080114 N-(3-bromo-4-methylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

N-(3-bromo-4-methylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

Cat. No.: B11080114
M. Wt: 370.28 g/mol
InChI Key: CIEKAAMVMFTZSC-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methylbenzoic acid, piperazine, and 2-chloroethanol.

    Amide Formation: The carboxylic acid group of 3-bromo-4-methylbenzoic acid is converted to an amide through a reaction with piperazine. This step may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Hydroxyethylation: The piperazine ring is then functionalized with a hydroxyethyl group through a nucleophilic substitution reaction with 2-chloroethanol under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, leading to the formation of a methylphenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under acidic or basic conditions.

    Reduction: Reagents like LiAlH4 (lithium aluminum hydride) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (sodium hydroxide) or K2CO3 (potassium carbonate).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methylphenyl derivatives.

    Substitution: Formation of new amide derivatives with different substituents.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The piperazine ring and hydroxyethyl group may play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromo-4-methylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide: Similar structure with an acetamide group instead of a propanamide group.

    N-(3-bromo-4-methylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]butanamide: Similar structure with a butanamide group instead of a propanamide group.

Uniqueness

N-(3-bromo-4-methylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C16H24BrN3O2

Molecular Weight

370.28 g/mol

IUPAC Name

N-(3-bromo-4-methylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C16H24BrN3O2/c1-13-2-3-14(12-15(13)17)18-16(22)4-5-19-6-8-20(9-7-19)10-11-21/h2-3,12,21H,4-11H2,1H3,(H,18,22)

InChI Key

CIEKAAMVMFTZSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2CCN(CC2)CCO)Br

Origin of Product

United States

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